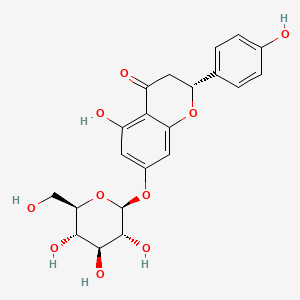

Naringenin-7-O-glucoside

Description

Properties

IUPAC Name |

(2R)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14-,16-,18-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIKSSGEMUFQOK-RSXXEETQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-55-5 | |

| Record name | (S)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one typically involves multiple steps, including the formation of the chroman ring and the glycosylation of the hydroxyl groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to achieve higher yields and purity. These methods are often preferred due to their environmental sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification and etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Esters and ethers.

Scientific Research Applications

Antiviral Properties

Recent studies highlight N7G's potential as an antiviral agent, especially against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that N7G can modulate immune responses and target specific pathways involved in viral pathogenesis.

- Mechanism of Action : N7G has been shown to interact with key proteins involved in inflammatory responses, such as SERPINE1, MMP1, and MMP7. These interactions can mitigate lung inflammation associated with COVID-19 . Molecular docking studies suggest that N7G binds effectively to the catalytic sites of MMP7 and SERPINE1, indicating its potential as a therapeutic agent against COVID-19-induced lung pathology .

Anticancer Activity

This compound has demonstrated promising anticancer properties, particularly against aggressive cancer types like triple-negative breast cancer (TNBC).

- In Vitro Studies : A study reported that N7G exhibited dose-dependent cytotoxicity against TNBC cell lines, with an IC50 value of 233.56 µg/µL. It induced apoptosis through DNA fragmentation and significantly downregulated the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Cardioprotective Effects

N7G has been studied for its cardioprotective effects, particularly in the context of doxorubicin-induced cardiotoxicity.

- Protective Mechanisms : Research indicates that N7G can protect cardiomyocytes from apoptosis induced by doxorubicin by enhancing endogenous antioxidant defenses and modulating reactive oxygen species (ROS) levels . This suggests its potential utility in managing chemotherapy-related cardiac side effects.

Antidiabetic Effects

The compound also shows promise in diabetes management by improving insulin sensitivity and regulating blood glucose levels.

- Research Findings : In studies involving diabetic models, N7G was found to enhance lipid accumulation and adiponectin levels, contributing to improved metabolic profiles . This suggests its role as a functional food component with potential antidiabetic effects.

Hepatoprotective Activity

This compound exhibits hepatoprotective properties, which may be beneficial in treating liver diseases.

- Mechanistic Insights : Studies have shown that N7G can protect liver cells from cytotoxicity induced by various agents, potentially through the activation of endogenous defense mechanisms against oxidative stress .

Summary Table of Applications

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Structural Features and Bioavailability

| Compound | Aglycone | Sugar Moiety | Glycosylation Position | Key Sources |

|---|---|---|---|---|

| Naringenin-7-O-glucoside | Naringenin | Glucose | 7-O | Citrus, Dendrobium, Lotus |

| Narirutin | Naringenin | Rutinose | 7-O | Citrus fruits |

| Hesperidin | Hesperetin | Rutinose | 7-O | Citrus peels |

| Quercetin-3-O-glucoside | Quercetin | Glucose | 3-O | Onions, apples, safflower |

| Rutin | Quercetin | Rutinose | 3-O | Buckwheat, asparagus |

Key Differences :

- Glycosylation Position : N7G’s 7-O-glucosylation enhances membrane permeability compared to 3-O-glycosides (e.g., quercetin-3-O-glucoside), which are more polar and less bioavailable .

- Sugar Type: Rutinose (disaccharide) in narirutin and hesperidin reduces solubility compared to N7G’s glucose, impacting absorption .

Pharmacological Activities

Mechanistic Insights :

- N7G vs. Naringenin (Aglycone) : N7G’s glucoside group improves solubility and stability, enhancing its cardioprotective effects compared to naringenin, which is rapidly metabolized .

- N7G vs. Hesperidin: Both 7-O-glycosides, but hesperidin’s rutinose moiety limits its absorption, whereas N7G shows superior neuroprotective binding to HCRTR1 and MTNR1A receptors .

Clinical and Preclinical Findings

- N7G : Reduces doxorubicin-induced LDH leakage by 40% in H9c2 cells at 40 µM and inhibits TNBC cell proliferation (IC₅₀ = 25 µM) .

- Quercetin-3-O-glucoside : Demonstrates potent α-amylase inhibition (IC₅₀ = 8.2 µg/mL) in diabetic models, outperforming N7G .

- Rutin : Shows 60% reduction in myocardial infarction size in rats, comparable to N7G’s cardioprotective efficacy .

Biological Activity

Naringenin-7-O-glucoside (N7G) is a flavonoid glycoside derived from naringenin, primarily found in citrus fruits. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties. This article delves into the biological activity of N7G, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a glucosyl group attached at the 7-position of the naringenin molecule. This modification enhances its solubility and stability compared to its aglycone counterpart, naringenin.

1. Antioxidant Properties

N7G exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can reduce reactive oxygen species (ROS) generation and stabilize cell membranes, thereby preventing apoptosis in cardiomyocytes induced by doxorubicin (DOX) toxicity .

2. Anticancer Activity

Recent investigations have highlighted the potential of N7G as an anticancer agent. In vitro studies on triple-negative breast cancer (TNBC) cell lines revealed that N7G induces cytotoxicity with an IC50 value of 233.56 µg/µL and promotes apoptosis through DNA fragmentation and downregulation of the epidermal growth factor receptor (EGFR) .

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| James et al. (2024) | TNBC | 233.56 µg/µL | Induces apoptosis via EGFR downregulation . |

3. Antiviral Effects

N7G has been investigated for its antiviral properties, particularly in the context of COVID-19. A study identified its role in modulating immune responses through pathways such as HIF-1 and AGE-RAGE, which are crucial in the pathogenesis of viral infections . Molecular docking studies indicated that N7G interacts effectively with key therapeutic targets like SERPINE1 and MMP7, suggesting its potential as a treatment for COVID-19-related lung inflammation .

4. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been linked to its ability to modulate cytokine production and inhibit inflammatory pathways. By targeting IL-17 signaling pathways, N7G may help mitigate cytokine storms associated with severe infections .

This compound exerts its biological effects through various mechanisms:

- Antioxidant Activity: By scavenging free radicals and enhancing endogenous antioxidant defenses.

- Apoptotic Induction: Promoting cell death in cancer cells while sparing normal cells.

- Immune Modulation: Influencing immune cell activity and cytokine production to combat infections.

Cardiovascular Protection

A study demonstrated that N7G protects cardiomyocytes from DOX-induced apoptosis by reducing ROS levels and stabilizing cell membranes . This suggests potential therapeutic applications in managing chemotherapy-induced cardiotoxicity.

Cancer Treatment

In vitro studies on TNBC showed that N7G not only inhibits cell proliferation but also induces apoptosis through significant alterations in gene expression related to cell survival pathways .

Q & A

Q. What experimental models are commonly used to study NARG's cardioprotective effects against doxorubicin (DOX)-induced toxicity?

NARG's cardioprotective effects are primarily studied using in vitro models such as H9c2 rat cardiomyocytes exposed to DOX. Key assays include:

- MTT assay for cell viability.

- LDH and CK leakage assays to evaluate membrane integrity.

- ROS detection using CM-H2DCFDA fluorescence.

- Intracellular Ca²⁺ measurement via Fura-2/AM fluorescence. These models help quantify NARG's ability to stabilize cell membranes, reduce oxidative stress, and prevent apoptosis .

Q. What are the primary antioxidant mechanisms of NARG in DOX-treated cells?

NARG upregulates endogenous antioxidant enzymes (e.g., HO-1, SOD, CAT) via the ERK1/2-Nrf2 pathway , enhancing cellular defense against ROS. It also reduces lipid peroxidation (measured by MDA levels ) and increases GSH-Px activity, directly scavenging free radicals .

Q. What methodological approaches are used to assess NARG's impact on apoptosis and cell viability?

- MTT assay and Trypan blue exclusion for viability.

- DNA fragmentation analysis (e.g., comet assay) to confirm apoptosis.

- Flow cytometry for caspase-3 activation.

- LDH/CK release as markers of necrotic death .

Advanced Research Questions

Q. How does NARG modulate intracellular Ca²⁺ homeostasis in DOX-induced cardiotoxicity?

NARG prevents Ca²⁺ overload by inhibiting DOX-induced sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) dysfunction and mitochondrial permeability transition pore (mPTP) opening. This is quantified via Fura-2/AM fluorescence, showing reduced cytosolic Ca²⁺ levels in treated cells .

Q. Are there contradictions in reported mechanisms of NARG's cardioprotection?

Discrepancies exist in the relative contribution of ERK/Nrf2 pathway activation versus direct ROS scavenging . Some studies emphasize HO-1 induction , while others highlight NARG's iron-chelating properties . Dose-dependent effects (e.g., 10–20 µM efficacy vs. higher concentrations) may explain variability .

Q. How does NARG's efficacy compare to other flavonoids like quercetin in mitigating oxidative stress?

Unlike quercetin, which directly inhibits SGLT1 and scavenges ROS, NARG uniquely activates HO-1 via ERK1/2 phosphorylation , offering a pathway-specific advantage. However, quercetin shows broader anti-inflammatory effects in comparative studies .

Q. What challenges hinder the translation of NARG's in vitro cardioprotective effects to in vivo models?

Key challenges include:

Q. How does NARG influence gene expression in cancer cells?

In triple-negative breast cancer (TNBC), NARG downregulates EGFR expression (via qPCR/Western blot) and induces apoptosis through DNA fragmentation and caspase-3 activation. Its IC₅₀ of 233.56 µg/µL in MDA-MB-231 cells suggests selective cytotoxicity .

Q. What evidence supports NARG's anti-diabetic potential?

NARG activates the PI3K/Akt pathway and PPARγ , improving insulin sensitivity in in vitro models. Molecular docking studies highlight its inhibition of α-amylase, comparable to 1-hydroxy-2-hydroxymethyl anthraquinone .

Q. Why does NARG lack inhibitory effects on SGLT1 compared to quercetin glucosides?

Structural differences (e.g., glycosylation at C-7 vs. C-3/C-4') prevent NARG from binding to SGLT1's active site, as shown in competitive inhibition assays using porcine jejunum BBMV .

Methodological Notes

- ROS Measurement : Use CM-H2DCFDA with confocal microscopy for spatial resolution of oxidative stress .

- Nrf2 Activation : Combine Western blot (nuclear Nrf2) with luciferase reporter assays for pathway validation .

- In Vivo Translation : Pair pharmacokinetic studies (e.g., LC-MS/MS) with echocardiography in DOX-treated rodents to assess cardiac function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.